2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one
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Overview
Description
2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazinone core substituted with a methyl group at the 2-position and a nitrophenyl group at the 6-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile, with the mixture being heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 2-methyl-6-(4-aminophenyl)pyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-6-(4-nitrophenyl)pyridazin-3(2H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridazinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-phenylpyridazin-3(2H)-one: Lacks the nitro group, which may result in different biological activities.
2-methyl-6-(4-chlorophenyl)pyridazin-3(2H)-one: Contains a chloro group instead of a nitro group, which can affect its reactivity and interactions.
2-methyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Features a methoxy group, potentially altering its solubility and biological properties.
Uniqueness
2-methyl-6-(4-nitrophenyl)pyridazin-3(2H)-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying electron transfer processes and for developing derivatives with specific biological activities .
Properties
IUPAC Name |
2-methyl-6-(4-nitrophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-13-11(15)7-6-10(12-13)8-2-4-9(5-3-8)14(16)17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUHKGYOAFLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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